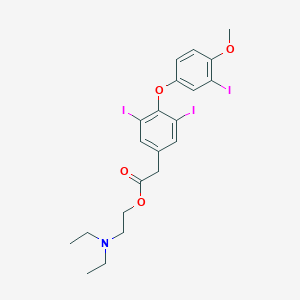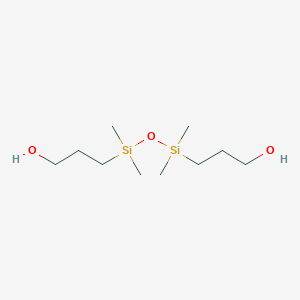
4-Chloro-6-methyl-2-phenylquinoline
概要
説明
The compound "4-Chloro-6-methyl-2-phenylquinoline" is a chloroquinoline derivative, which is a class of compounds known for their diverse biological activities. Chloroquinoline derivatives have been extensively studied due to their potential as antioxidant, anti-diabetic, and DNA-binding agents, among other pharmacological properties . These compounds are characterized by a quinoline core structure with various substituents that can influence their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of chloroquinoline derivatives involves various chemical reactions and conditions tailored to introduce specific functional groups onto the quinoline scaffold. For instance, novel chloroquinoline derivatives have been synthesized using elementary analysis techniques such as FT-IR, NMR, and Mass spectra using GCMS . Additionally, the amination of 4-chloro-2-arylquinoline compounds with amide solvents has been explored, with the activity of amination depending on the steric and electronic effects of the N-substituents on the amino group . The synthesis of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was achieved through Michael addition of secondary amine to an α, β-unsaturated carbonyl compound .
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been elucidated using techniques such as single crystal X-ray diffraction, which revealed that the crystal packing is stabilized by C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . Density functional theory (DFT) calculations have been employed to study molecular geometry, hyperpolarizability, molecular electrostatic potential, and vibrational analysis, which showed good agreement with experimental data . The X-ray powder diffraction data of certain derivatives have also been analyzed, providing insights into their crystalline structure .
Chemical Reactions Analysis
Chloroquinoline derivatives undergo various chemical reactions, which can lead to the formation of different products depending on the reaction conditions. For example, 4-methylquinolines react with hot thionyl chloride to yield either 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes . The formation of these products and their subsequent reactions with various reagents have been described, highlighting the versatility of chloroquinoline compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure and the nature of their substituents. The antioxidant activity of these compounds has been evaluated using the DPPH method, showing good inhibition percentages compared to ascorbic acid . The binding interaction with calf thymus DNA (CT-DNA) has been explored through fluorescence quenching studies, and molecular docking analysis has been used to confirm the nature of binding . Additionally, the pharmacological properties such as drug-likeness and ADMET profiles have been predicted computationally . The crystal structures of various derivatives have been investigated, revealing the influence of substitution patterns on molecular conformation and intermolecular interactions .
科学的研究の応用
Antimicrobial Activity
4-Chloro-6-methyl-2-phenylquinoline derivatives demonstrate significant antimicrobial properties. A study highlighted the synthesis of such compounds using microwave-assisted synthesis and found them effective against a range of Gram-negative and Gram-positive bacteria, as well as fungal organisms like Aspergillus flavus and Candida utilius (Sarveswari & Vijayakumar, 2016).
Antioxidant and Anti-diabetic Potential
Chloroquinoline derivatives, including compounds related to this compound, exhibit antioxidant activities that can reduce high glucose levels in the human body. These compounds have shown promising results in the estimation of antioxidant activity using the DPPH method and molecular docking studies suggest their potential as anti-diabetic agents (Murugavel et al., 2017).
Amination and Chemical Synthesis
The amination of 4-chloro-2-arylquinoline compounds, closely related to this compound, demonstrates their utility in novel chemical syntheses. The study found that the activity of amination by amide solvents varied based on electronic and steric effects (Tsai et al., 2008).
Anticancer Properties
Studies have also explored the potential anticancer properties of derivatives of this compound. For instance, the synthesis of 4-methylamino-2-phenylquinoline analogs has shown antimalarial properties against the P. falciparum RKL-2 strain, indicating their potential as anticancer agents (Mahantheshappa et al., 2016).
Molecular Docking and Structural Studies
Molecular docking and structural elucidation studies have been conducted on chloroquinoline derivatives. These studies involve spectroscopic and quantum chemical analyses, providing insights into their potential biological activities and interaction with DNA (Fatma et al., 2017).
Novel Synthesis Approaches
Research has also focused on novel synthesis approaches for chloroquinoline derivatives. A study showcased a solvent-free microwave synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-ones, highlighting the rapid synthesis and improved general scope of the reaction (Rivkin & Adams, 2006).
作用機序
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological targets, includingantimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , anti-inflammatory , antioxidant , and anti-HIV agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The specific interaction of 4-Chloro-6-methyl-2-phenylquinoline with its targets may vary based on the target and the environment.
Biochemical Pathways
These could include pathways related to DNA synthesis, cell proliferation, inflammation, and oxidative stress .
Result of Action
Based on the known effects of quinoline derivatives, it can be inferred that this compound could potentially have antimicrobial, anticancer, anti-inflammatory, and antioxidant effects .
Safety and Hazards
将来の方向性
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They exhibit a broad range of biological activities and are used extensively in various fields. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
4-chloro-6-methyl-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXBAREWKKMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427420 | |
| Record name | 4-Chloro-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18618-02-5 | |
| Record name | 4-Chloro-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















